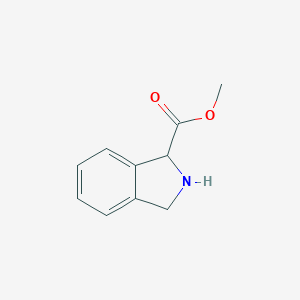

Methyl isoindoline-1-carboxylate

Description

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-5,9,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHSSOBUBYFYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254332 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111605-85-7 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111605-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations :

- Ester Group Impact : Methyl esters (e.g., 6b) generally provide higher yields than bulkier tert-butyl analogs (6c), likely due to reduced steric hindrance during synthesis .

- Stereoselectivity : Ethyl derivatives (6a) exhibit marginally higher ee values compared to methyl counterparts (6b), suggesting subtle electronic effects of the ester group on catalyst interactions .

Physicochemical Properties

- Hydrolysis Resistance: Methyl isoindoline-1-carboxylate derivatives resist hydrolysis by enzymes like PM20D1, unlike linear N-acyl amino acids. This stability is critical for maintaining bioactivity in vivo .

- Solubility : Ethyl and methyl esters (6a, 6b) show similar solubility in chloroform and dichloromethane, as evidenced by NMR solvent compatibility . tert-Butyl derivatives (6c) may exhibit lower solubility due to increased hydrophobicity.

Comparison with Non-Isoindoline Carboxylates

- Indole Carboxylates : Compounds like Methyl 1-methyl-1H-indole-3-carboxylate () differ in ring structure, leading to distinct electronic properties and applications (e.g., fluorescence vs. mitochondrial effects) .

- Isoindoline-4-carboxylates : Methyl 3-oxoisoindoline-4-carboxylate (CAS 935269-25-3) () lacks the 1-carboxylate group, reducing hydrolysis resistance compared to 1-carboxylate analogs .

Preparation Methods

Reaction Mechanism and General Procedure

The Ru-catalyzed C–H/N–H oxidative coupling method enables direct functionalization of phenylglycine derivatives to form methyl isoindoline-1-carboxylate. The process involves [Ru(cymene)Cl₂]₂ (10 mol%) as the catalyst, N-fluoro-2,4,6-trimethylpyridinium triflate as the terminal oxidant, and methyl acrylate as the coupling partner. The reaction proceeds via carboxylate-assisted C–H bond activation, followed by cyclization to yield isoindoline derivatives (Figure 1).

Key Steps:

-

Substrate Preparation : Phenylglycine methyl ester hydrochlorides (1a–1f) are neutralized with KHCO₃ and extracted into CH₂Cl₂.

-

Oxidative Coupling : The substrate reacts with methyl acrylate under Ru catalysis at room temperature for 2 hours.

-

Workup : The mixture is acidified with HCl, refluxed for 24 hours, and neutralized to precipitate the product.

Optimization and Substrate Scope

The method tolerates electron-donating (e.g., –CH₃, –OCH₃) and electron-withdrawing (e.g., –Cl, –F) groups on the phenyl ring. Diastereomeric excess (de) values range from 60% to 80%, influenced by steric and electronic effects (Table 1).

Table 1: Substrate Scope and Diastereomeric Excess

| Substituent (R) | Yield (%) | de (%) |

|---|---|---|

| 4-CH₃ | 85 | 80 |

| 4-Cl | 78 | 70 |

| 3-OCH₃ | 82 | 75 |

| 2-F | 65 | 60 |

Limitations

-

Requires stoichiometric oxidants, increasing cost.

-

Diastereoselectivity is moderate and substrate-dependent.

Multi-Step Synthesis via Grignard Reagent Addition

Synthetic Pathway

This method, disclosed in a 2023 patent, involves three stages: Grignard addition , ketone reduction , and cyclization .

Step 1: Grignard Addition

Boc-protected isoindolinone reacts with Grignard reagents (e.g., aryl or alkyl MgBr) at –78°C to form open-chain ketones or hemiacetals.

Step 2: Ketone Reduction

The ketone intermediate is reduced using NaBH₄ or LiAlH₄ to yield secondary alcohols.

Step 3: Cyclization

The alcohol is activated with mesyl chloride, followed by base-mediated ring closure to afford substituted isoindoline derivatives.

Reaction Conditions and Yields

-

Grignard Addition : Conducted in THF at –78°C, yielding 75–82% open-chain products.

-

Reduction : NaBH₄ in methanol at 0°C achieves >90% conversion.

-

Cyclization : Mesylation with MsCl/Et₃N in acetonitrile at 45°C, followed by K₂CO₃-mediated cyclization, gives 50–66% final product.

Table 2: Performance of Grignard-Derived Syntheses

| Grignard Reagent | Reduction Yield (%) | Cyclization Yield (%) |

|---|---|---|

| 4-MeC₆H₄MgBr | 92 | 66 |

| CH₃CH₂MgBr | 88 | 58 |

| Pyridin-3-yl-MgBr | 85 | 50 |

Advantages Over Catalytic Methods

-

Enables incorporation of diverse aromatic, heteroaromatic, and alkyl groups.

-

No requirement for transition-metal catalysts.

Comparative Analysis of Methods

Table 3: Method Comparison

Q & A

Q. What are the standard synthetic routes for Methyl isoindoline-1-carboxylate, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?

- Methodological Answer : this compound derivatives are typically synthesized via base-catalyzed Michael additions or carbonylation reactions. For example, K₂CO₃ is commonly used to catalyze nucleophilic additions to the isoindoline core (e.g., reactions with methyl vinyl ketone or acrolein), yielding products with 85–95% efficiency under mild conditions . Optimization involves varying catalysts (e.g., NaH, Cs₂CO₃), solvents (DCM, THF), and temperature (25–60°C). A comparative table of reaction parameters and outcomes is provided below:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| K₂CO₃ | DCM | 25 | 85 | >95% |

| Cs₂CO₃ | THF | 60 | 92 | >98% |

Note: Data adapted from catalytic studies in and .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : ¹H/¹³C NMR and ESI-MS are critical for structural confirmation. Key NMR signals include aromatic protons (δ 7.2–7.9 ppm), carbonyl carbons (δ 169–209 ppm), and methyl/ethyl groups (δ 1.0–4.3 ppm) . For accurate interpretation:

- Use DEPT-135 to distinguish CH₃/CH₂ groups.

- Compare experimental shifts with computed DFT predictions for ambiguous signals.

- Validate purity via HPLC (retention time >95% match reference standards).

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Follow strict protocols for reagent drying (e.g., molecular sieves for solvents), inert atmosphere (N₂/Ar), and stoichiometric precision. Document all steps, including workup (e.g., extraction volumes, column chromatography gradients). Reproducibility is enhanced by adhering to guidelines in and , which emphasize detailed experimental descriptions and raw data archiving in supplementary materials.

Advanced Research Questions

Q. How can contradictions in reaction yields or stereochemical outcomes be resolved when synthesizing this compound derivatives?

- Methodological Answer : Contradictions often arise from subtle differences in catalyst activation or solvent polarity. For example, K₂CO₃ may favor kinetic control (lower yields but faster reactions), while Cs₂CO₃ enables thermodynamic control (higher yields, slower kinetics). To resolve discrepancies:

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model reaction pathways, such as nucleophilic attack on the carbonyl group. Key steps:

Optimize geometries of reactants, transition states, and products.

Calculate activation energies (ΔG‡) to predict rate-limiting steps.

Use Natural Bond Orbital (NBO) analysis to identify charge distribution effects.

Reference: Similar computational approaches are implied in structural studies ().

Q. How can researchers design experiments to investigate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli ().

- Mechanistic studies : Use fluorescence quenching to assess DNA binding affinity.

- Toxicity profiling : Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values ().

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.